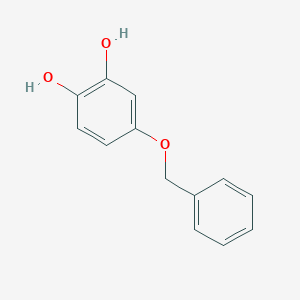

4-(Benzyloxy)-1,2-benzenediol

Description

Significance of Benzenediol Derivatives in Organic Chemistry

Benzenediols, organic compounds with two hydroxyl groups attached to a benzene (B151609) ring, are fundamental structures in organic chemistry. benthamdirect.com The three isomers—1,2-dihydroxybenzene (catechol), 1,3-dihydroxybenzene (resorcinol), and 1,4-dihydroxybenzene (hydroquinone)—serve as precursors to a vast array of biologically active molecules and functional materials. benthamdirect.com

Catechol and its derivatives are particularly noteworthy. Their adjacent hydroxyl groups can chelate metals, participate in redox reactions, and act as potent antioxidants. This reactivity makes them crucial components in many natural products and pharmaceuticals. In synthetic chemistry, the catechol moiety is a key intermediate in the degradation of aromatic compounds and the synthesis of complex molecules like alkaloids and flavonoids. soton.ac.ukresearchgate.net Furthermore, catechol-containing polymers are at the forefront of materials science research, prized for their exceptional adhesive and conductive properties. benthamdirect.com

However, the high reactivity of the catechol hydroxyl groups can be a double-edged sword, leading to undesired side reactions during complex syntheses. To control their reactivity, chemists employ protecting groups. The benzyl (B1604629) group is a common choice for protecting hydroxyls, as it is relatively stable to many reaction conditions but can be removed selectively, often through mild hydrogenation. soton.ac.ukmdpi.comwhiterose.ac.uk This strategy of protection and deprotection is central to the utility of derivatives like 4-(Benzyloxy)-1,2-benzenediol.

Academic Context and Research Landscape of this compound

Academic research on this compound places it firmly in the category of a strategic synthetic intermediate rather than an end-product. Its primary role in the research landscape is to provide a stable, yet readily unmaskable, form of a 4-substituted catechol. The benzyl ether linkage protects the reactive diol from oxidation or unwanted nucleophilic reactions while other chemical transformations are carried out elsewhere on the molecule. mdpi.comwhiterose.ac.uk

The use of benzyl-protected catechols is a recurring theme in the synthesis of complex targets. For example, patents describe processes where protected 1,2-benzenediols are key starting materials for producing valuable compounds like hydroxytyrosol, a potent antioxidant found in olive oil. google.com In these synthetic routes, the benzyl group serves to mask the catechol until the final deprotection step. google.com Similarly, research into the synthesis of rosamine dyes and siderophore complexes utilizes benzyl-protected catechol precursors to manage reactivity and achieve the desired molecular structure. mdpi.comwhiterose.ac.uk

Studies also explore novel methods for creating related structures, such as the hydrothermal alkylation of catechol with benzyl alcohol to produce 4-benzylcatechol, demonstrating an ongoing academic interest in developing efficient synthetic routes to this class of compounds. academie-sciences.fr Therefore, the academic context of this compound is defined by its application as a versatile building block, enabling the controlled and efficient synthesis of more intricate molecules.

Scope and Objectives of Current Research Perspectives on this compound

Current research involving this compound and related protected catechols is focused on leveraging its unique chemical properties for advanced applications. The overarching objective is to harness the strategic advantage offered by the temporary deactivation of the catechol moiety.

Key research perspectives include:

Total Synthesis of Natural Products and Pharmaceuticals: The compound is an ideal intermediate in multi-step syntheses where the catechol functionality is required in the final product but would interfere with earlier reaction steps. Research efforts are directed at incorporating this building block into synthetic pathways for molecules with potential therapeutic applications, such as antimycobacterial agents or anticancer alkaloids. researchgate.netnih.gov The final step often involves a debenzylation to reveal the bioactive catechol group. soton.ac.ukwhiterose.ac.uk

Development of Advanced Functional Polymers: In materials science, benzyl-protected catechol monomers can be used in controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. benthamdirect.com This allows for the creation of well-defined polymers with precise molecular weights. Subsequent removal of the benzyl groups yields catechol-functionalized polymers with tailored properties for applications such as bio-adhesives, coatings, and metal-ion sensors. benthamdirect.com

Innovation in Synthetic Methodology: A segment of academic research is dedicated to improving the tools of organic synthesis. This includes developing more efficient and "green" methods for the synthesis of this compound itself, as well as discovering new conditions for its selective deprotection in the presence of other sensitive functional groups. This work expands the synthetic chemist's toolbox, making complex molecule synthesis more practical and sustainable.

Chemical Data for this compound

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 4-(Phenylmethoxy)-1,2-benzenediol |

| CAS Number | 70253-89-3 soton.ac.uk |

| Molecular Formula | C₁₃H₁₂O₃ |

| Molecular Weight | 216.23 g/mol |

| Structure | A benzene ring substituted with two hydroxyl groups at positions 1 and 2, and a benzyloxy group at position 4. |

Structure

3D Structure

Properties

Molecular Formula |

C13H12O3 |

|---|---|

Molecular Weight |

216.23 g/mol |

IUPAC Name |

4-phenylmethoxybenzene-1,2-diol |

InChI |

InChI=1S/C13H12O3/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8,14-15H,9H2 |

InChI Key |

VLLGNGJKOFKNEU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Benzyloxy 1,2 Benzenediol

Established Synthetic Pathways for 4-(Benzyloxy)-1,2-benzenediol

The construction of this compound can be achieved through several synthetic routes, primarily involving multi-step protocols that ensure the regioselective introduction of the benzyl (B1604629) ether group.

Multi-step Reaction Protocols

A common and effective strategy for the synthesis of this compound involves a multi-step sequence starting from a readily available precursor such as 1,2,4-trihydroxybenzene (hydroxyquinol). The key challenge in this synthesis is the selective protection of the hydroxyl group at the 4-position, leaving the two adjacent hydroxyl groups free or amenable to subsequent deprotection.

A plausible and widely utilized approach is the Williamson ether synthesis , which involves the reaction of an alkoxide with an alkyl halide. wikipedia.orgyoutube.commasterorganicchemistry.com In the context of synthesizing this compound, this typically involves the regioselective benzylation of a protected catechol derivative.

One practical multi-step synthesis can be conceptualized as follows:

Protection of a Precursor: Starting with 3,4-dihydroxybenzaldehyde, the more acidic 4-hydroxyl group can be selectively benzylated. This regioselectivity is often achieved by carefully controlling the reaction conditions, such as the choice of base and solvent.

Oxidation: The resulting 4-(benzyloxy)-3-hydroxybenzaldehyde can then undergo a Baeyer-Villiger oxidation. This reaction converts the aldehyde group into a formate ester, which upon hydrolysis, yields the desired 1,2-diol functionality.

A similar strategy has been successfully employed for the synthesis of the related compound, 4-(benzyloxy)-2-hydroxybenzaldehyde, from 2,4-dihydroxybenzaldehyde. In this reported procedure, 2,4-dihydroxybenzaldehyde is treated with benzyl bromide and potassium carbonate in acetone to achieve selective benzylation at the 4-position.

| Step | Reaction | Key Reagents | Intermediate/Product |

| 1 | Regioselective Benzylation | 3,4-dihydroxybenzaldehyde, Benzyl bromide, Base (e.g., K₂CO₃) | 4-(Benzyloxy)-3-hydroxybenzaldehyde |

| 2 | Baeyer-Villiger Oxidation | m-CPBA or other peroxy acids | Formate ester intermediate |

| 3 | Hydrolysis | Acid or base | This compound |

Rearrangement Reactions in the Synthesis of Benzenediols (e.g., Claisen, Cope Rearrangements)

While not the most direct route to this compound itself, rearrangement reactions like the Claisen and Cope rearrangements are fundamental in the synthesis of substituted benzenediols and their derivatives. researchgate.net

The Claisen rearrangement is a powerful tool for forming carbon-carbon bonds and is particularly useful for introducing alkyl chains onto a phenol ring. The reaction involves the -sigmatropic rearrangement of an allyl aryl ether. researchgate.net Although a direct application to synthesize the benzyl ether is not typical, the principles of controlling substitution patterns on a benzene (B151609) ring are highly relevant.

The Cope rearrangement is another sigmatropic rearrangement that involves the reorganization of a 1,5-diene. While less directly applicable to the synthesis of this compound, it is often considered in tandem with the Claisen rearrangement in more complex synthetic sequences involving unsaturated side chains.

Role of Catalysts and Reagents in Synthetic Efficiency and Selectivity

The choice of catalysts and reagents is critical in achieving high efficiency and selectivity in the synthesis of this compound.

In the Williamson ether synthesis , the selection of the base is paramount for achieving regioselectivity. Weaker bases, such as potassium carbonate (K₂CO₃) or cesium bicarbonate (CsHCO₃), are often preferred over stronger bases like sodium hydride (NaH) to selectively deprotonate the more acidic phenolic hydroxyl group. nih.gov The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can also enhance the reaction rate and yield, particularly in biphasic systems.

For rearrangement reactions , thermal conditions are often sufficient to induce the transformation. However, Lewis acids can be employed as catalysts to accelerate the reaction and allow for lower reaction temperatures.

Precursors and Intermediate Compounds in this compound Synthesis

The synthesis of this compound relies on the availability of suitable precursors and the formation of key intermediates.

Common Precursors:

1,2,4-Trihydroxybenzene (Hydroxyquinol): This is an ideal starting material as it already possesses the required 1,2,4-trisubstitution pattern. The primary challenge lies in the regioselective benzylation of the 4-hydroxyl group.

3,4-Dihydroxybenzaldehyde (Protocatechuic aldehyde): This commercially available compound serves as an excellent precursor. Selective benzylation of the 4-hydroxyl group, followed by conversion of the aldehyde to a hydroxyl group, is a viable strategy. google.com

Catechol (1,2-Benzenediol): While a fundamental building block, direct functionalization to achieve the desired substitution pattern can be challenging due to the similar reactivity of the two hydroxyl groups. orgsyn.org

Key Intermediates:

4-(Benzyloxy)-3-hydroxybenzaldehyde: This is a crucial intermediate when starting from 3,4-dihydroxybenzaldehyde. Its formation is a testament to the successful regioselective benzylation.

Monobenzylated 1,2,4-trihydroxybenzene: When starting from hydroxyquinol, the selectively benzylated intermediate is the direct precursor to the final product.

| Precursor | Key Intermediate(s) |

| 1,2,4-Trihydroxybenzene | Monobenzylated 1,2,4-trihydroxybenzene |

| 3,4-Dihydroxybenzaldehyde | 4-(Benzyloxy)-3-hydroxybenzaldehyde |

| Catechol | Various protected catechol derivatives |

Derivatization Strategies of this compound

The presence of two free hydroxyl groups in this compound allows for a wide range of derivatization strategies, enabling the synthesis of diverse analogs and structural modifications.

Synthesis of Analogs and Structural Modifications

The catechol moiety of this compound is a versatile platform for further chemical transformations.

Etherification: The remaining free hydroxyl groups can be further alkylated or arylated to produce di-ethers. This can be achieved using the Williamson ether synthesis or other etherification methods.

Esterification: The hydroxyl groups can be readily converted to esters by reaction with acyl chlorides, anhydrides, or carboxylic acids under appropriate conditions. For example, 4-(benzyloxy)phenol has been used in the synthesis of liquid crystal compounds through esterification. nih.gov

Condensation Reactions: The catechol unit can participate in condensation reactions to form heterocyclic structures. For instance, catechols can react with various reagents to form benzodioxoles, which are important structural motifs in many natural products and pharmaceuticals.

Synthesis of Propranolol Analogs: A notable example of derivatization is the synthesis of a 3,4-catechol derivative of propranolol, where the catechol structure is a key component of the final molecule. nih.gov

| Derivatization Strategy | Reagents/Conditions | Resulting Functional Group/Structure |

| Etherification | Alkyl halide, Base | Di-ether |

| Esterification | Acyl chloride, Base | Di-ester |

| Condensation | Dihalomethane, Base | Benzodioxole |

Introduction and Removal of Protecting Groups (e.g., Benzyl Ethers)

The benzyl group is a widely utilized protecting group for hydroxyl functionalities in organic synthesis due to its stability under a variety of reaction conditions and the diverse methods available for its removal. In the context of this compound, the benzyl ether serves to mask the phenolic hydroxyl group at the 4-position, allowing for selective reactions at other sites of the molecule.

Introduction of the Benzyl Protecting Group:

The formation of the benzyl ether is typically achieved via a Williamson ether synthesis. This involves the reaction of a hydroquinone or catechol derivative with a benzyl halide, such as benzyl bromide, in the presence of a base. For instance, 4-benzyloxyphenol can be synthesized by reacting hydroquinone with benzyl bromide. google.com The base, such as potassium carbonate or sodium hydroxide, deprotonates the most acidic phenolic hydroxyl group, forming a phenoxide ion that acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide.

Removal (Deprotection) of the Benzyl Group:

A variety of methods are available for the cleavage of benzyl ethers, allowing for deprotection under conditions that are compatible with other functional groups within the molecule. The choice of debenzylation method is crucial for the successful synthesis of complex molecules.

One of the most common methods for benzyl group removal is catalytic hydrogenation. lookchem.com This reaction is typically carried out using a palladium catalyst, often supported on carbon (Pd/C), under a hydrogen atmosphere. researchgate.net This method is generally efficient and clean, yielding the deprotected phenol and toluene (B28343) as a byproduct. However, it is not compatible with functional groups that are also susceptible to reduction, such as alkenes or alkynes.

Alternatively, benzyl ethers can be cleaved under oxidative conditions. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are effective for the deprotection of certain benzyl ethers, particularly those with electron-donating substituents on the benzyl group, like the 4-methoxybenzyl (MPM) ether. lookchem.com The reaction with DDQ proceeds under neutral conditions, which can be advantageous when acid- or base-labile groups are present. lookchem.comclockss.org

Lewis acids, such as boron trichloride (BCl3), can also be employed for the chemoselective debenzylation of aryl benzyl ethers. This method is effective at low temperatures and can be performed in the presence of various other functional groups. researchgate.net

Below is a table summarizing common deprotection methods for benzyl ethers.

| Reagent/Method | Conditions | Advantages | Limitations |

| H₂/Pd-C | Hydrogen gas, Palladium on Carbon, typically in an alcohol solvent (e.g., ethanol (B145695), methanol) at room temperature. researchgate.net | High efficiency, clean reaction, mild conditions. | Not compatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups). |

| DDQ | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone in a solvent like dichloromethane, often with water. lookchem.com | Neutral reaction conditions, selective for electron-rich benzyl groups (e.g., MPM). lookchem.com | Stoichiometric amounts of reagent needed, may not be effective for unsubstituted benzyl groups. |

| BCl₃ | Boron trichloride in a solvent like dichloromethane, often at low temperatures. researchgate.net | High chemoselectivity, effective for aryl benzyl ethers. researchgate.net | Reagent is corrosive and moisture-sensitive. |

| Lithium/Naphthalene | Lithium metal and a catalytic amount of naphthalene in THF at low temperatures. researchgate.net | Very mild reaction conditions, chemoselective. researchgate.net | Requires inert atmosphere and anhydrous conditions. |

Stereoselective Synthesis Approaches

Stereoselective synthesis is crucial when preparing chiral molecules that possess specific three-dimensional arrangements. While this compound itself is not chiral, benzyloxy-containing building blocks are frequently used in stereoselective syntheses of complex natural products and pharmaceuticals.

One common strategy involves the stereoselective dihydroxylation of an alkene. For example, a molecule containing a benzyloxy group and a double bond can be treated with osmium tetroxide (OsO₄) in the presence of a co-oxidant like 4-methylmorpholine N-oxide (NMO). nih.gov This reaction typically results in the syn-dihydroxylation of the double bond, creating two new stereocenters with a defined relative stereochemistry. The bulky benzyloxy group can influence the facial selectivity of the reagent's approach to the double bond, thereby directing the stereochemical outcome of the reaction.

Another approach involves using chiral starting materials that already contain a benzyloxy group. For instance, a known epoxy alcohol can be converted to its corresponding benzyl ether. nih.gov This benzyloxy-containing epoxide can then undergo nucleophilic ring-opening reactions, where the stereochemistry of the epoxide dictates the stereochemistry of the product.

Furthermore, benzyloxy-substituted aldehydes or ketones can undergo stereoselective addition reactions. The use of chiral reagents or catalysts can control the formation of new stereocenters. The benzyloxy group can act as a coordinating group for the reagent or catalyst, helping to create a rigid transition state that favors the formation of one stereoisomer over another. These methods are instrumental in building up the carbon skeleton of complex molecules with precise stereochemical control. nih.govresearchgate.net

Mechanistic Investigations of this compound Formation

The formation of the ether linkage in this compound and related benzyloxy-aryl systems is primarily governed by nucleophilic substitution reactions. Understanding the underlying mechanisms is key to optimizing reaction conditions and predicting outcomes.

Nucleophilic Substitution Reactions in Benzyloxy-aryl Systems

The synthesis of aryl benzyl ethers, such as this compound, typically proceeds through a nucleophilic substitution mechanism. The most common route is the Williamson ether synthesis, which involves the reaction of a phenoxide ion with a benzyl halide. This reaction is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction. ksu.edu.sabits-pilani.ac.in

In this mechanism:

A base removes a proton from a hydroxyl group of the catechol precursor, creating a more nucleophilic phenoxide ion.

The electron-rich phenoxide ion then attacks the electrophilic carbon atom of the benzyl halide (e.g., benzyl bromide). bits-pilani.ac.in

The attack occurs from the backside relative to the leaving group (the halide), leading to an inversion of configuration if the carbon were a stereocenter. ksu.edu.sa

The carbon-oxygen bond forms concurrently with the breaking of the carbon-halide bond. ksu.edu.sa

Alternatively, nucleophilic substitution can occur on the aromatic ring itself, a process known as nucleophilic aromatic substitution (SₙAr). wikipedia.org This mechanism becomes relevant when the aromatic ring is substituted with strong electron-withdrawing groups at positions ortho and/or para to a good leaving group (like a halide). libretexts.org The benzyloxy group, being electron-donating by resonance, does not typically activate the ring toward SₙAr. Instead, it would deactivate it. However, in systems where a benzyloxy-substituted aryl ring also contains strong activating groups, SₙAr could be a possible, though less common, pathway for modification. The SₙAr mechanism is typically a two-step process involving the addition of a nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. libretexts.org

| Mechanism | Key Features | Relevance to Benzyloxy-aryl Systems |

| Sₙ2 | Bimolecular, single step, backside attack, inversion of configuration. ksu.edu.sa | Primary mechanism for forming the benzyl ether bond (phenoxide + benzyl halide). |

| SₙAr | Requires electron-withdrawing groups, stepwise, forms a Meisenheimer intermediate. libretexts.org | Not typically involved in forming the ether but could occur in subsequent reactions on a suitably activated benzyloxy-aryl ring. |

Concerted vs. Stepwise Reaction Mechanisms

The distinction between concerted and stepwise mechanisms is fundamental to understanding chemical transformations.

A concerted mechanism proceeds in a single step where all bond-breaking and bond-forming events occur simultaneously within a single transition state. semanticscholar.org The Sₙ2 reaction, which is the primary pathway for the formation of the benzyl ether in this compound, is a classic example of a concerted process. bits-pilani.ac.in There are no intermediates formed during the reaction.

A stepwise mechanism , in contrast, involves two or more distinct steps and the formation of one or more reaction intermediates. semanticscholar.org Nucleophilic aromatic substitution (SₙAr) is a prime example of a stepwise reaction. libretexts.org The formation of the negatively charged Meisenheimer complex represents a discrete intermediate along the reaction pathway. libretexts.org Similarly, unimolecular nucleophilic substitution (Sₙ1) reactions are stepwise, proceeding through a carbocation intermediate. ksu.edu.sa While an Sₙ1 reaction involving a benzyl halide is possible, the Sₙ2 pathway is generally favored for primary halides like benzyl bromide.

In the context of forming this compound from a catechol derivative and a benzyl halide, the reaction is overwhelmingly favored to proceed through a concerted Sₙ2 mechanism . The alternative stepwise Sₙ1 mechanism is less likely due to the high reactivity of the primary benzylic position towards Sₙ2 attack and the relative instability of a primary carbocation. Discussions of concerted versus stepwise mechanisms can also arise in other contexts, such as cycloaddition reactions, but for the fundamental ether formation, the concerted Sₙ2 model is the most accurate description. researchgate.net

Advanced Spectroscopic Characterization and Analytical Methodologies for 4 Benzyloxy 1,2 Benzenediol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationugm.ac.idresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. Through the analysis of various NMR experiments, the connectivity and spatial arrangement of atoms within 4-(Benzyloxy)-1,2-benzenediol can be fully established.

Proton (¹H) NMRchemicalbook.comchemicalbook.comchemicalbook.com

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The benzyloxy group introduces a set of signals comprising a singlet for the methylene (B1212753) (-CH₂-) protons and multiplets for the phenyl group protons. The catechol moiety will show signals for its three aromatic protons, with their chemical shifts and splitting patterns influenced by the hydroxyl and benzyloxy substituents.

The expected signals are:

A multiplet corresponding to the five protons of the benzyl (B1604629) group's phenyl ring, typically observed in the range of δ 7.3-7.5 ppm. chemicalbook.com

A singlet for the two benzylic protons (-O-CH₂-Ph) around δ 5.0-5.2 ppm. chemicalbook.com

Three signals in the aromatic region (typically δ 6.5-7.0 ppm) for the protons on the catechol ring. Their specific shifts and coupling patterns will depend on their position relative to the hydroxyl and ether linkages.

Two separate signals for the hydroxyl (-OH) protons, the chemical shifts of which can vary depending on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This interactive table outlines the anticipated proton signals. Click on the headers to sort the data.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Phenyl-H (Benzyl group) | 7.30 - 7.50 | Multiplet | 5H |

| Methylene (-CH₂-) | 5.00 - 5.20 | Singlet | 2H |

| Aromatic-H (Catechol ring) | 6.50 - 7.00 | Multiplets | 3H |

Carbon-13 (¹³C) NMRresearchgate.netchemicalbook.comresearchgate.netchemicalbook.com

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, a total of 13 distinct carbon signals are expected, assuming the two phenyl rings are not symmetric due to hindered rotation or substitution effects. Six signals will correspond to the catechol ring, and seven to the benzyl group (six for the phenyl ring and one for the methylene carbon). The chemical shifts are influenced by the electronegativity of the attached oxygen atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This interactive table details the expected carbon signals. Click on headers to sort.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (C1, C2 on catechol ring) | 140 - 150 |

| C-O (C4 on catechol ring) | 145 - 155 |

| Aromatic CH (Catechol ring) | 100 - 120 |

| Quaternary C (Benzyl ring) | 135 - 138 |

| Aromatic CH (Benzyl ring) | 127 - 129 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)sdsu.edu

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY would show correlations between the neighboring protons on the catechol ring and among the protons on the benzyl group's phenyl ring. ugm.ac.id

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.edu This technique would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, for instance, confirming the assignment of the benzylic -CH₂- protons to the benzylic carbon atom. ugm.ac.idcolumbia.edu

Correlations from the benzylic (-CH₂-) protons to the quaternary carbon of the benzyl ring and to carbon-4 of the catechol ring, confirming the ether linkage.

Correlations between protons on the catechol ring and neighboring carbons, which helps in assigning the substitution pattern. ugm.ac.id

Table 3: Key Predicted 2D NMR Correlations for Structural Confirmation This interactive table summarizes the critical correlations for structure elucidation.

| 2D NMR Technique | Correlating Nuclei | Type of Information Gained |

|---|---|---|

| COSY | Adjacent Aromatic Protons | Confirms proton-proton proximity on each ring. sdsu.edu |

| HSQC | ¹H and directly bonded ¹³C | Assigns each proton to its specific carbon atom. columbia.edu |

Mass Spectrometry (MS) Analysis for Molecular Weight Determination and Fragmentation Patternsresearchgate.netchemicalbook.comhmdb.ca

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns upon ionization.

Electron Ionization (EI) Mass Spectrometrymiamioh.edu

In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. For this compound, the molecular ion peak (M⁺) would confirm the molecular weight. The most characteristic fragmentation pathway for benzyloxy compounds is the cleavage of the C-O bond to form a stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91, which is often the base peak in the spectrum. chemicalbook.comchemicalbook.com Other significant fragments would arise from the cleavage and rearrangements of the catechol portion of the molecule.

Table 4: Predicted Key Fragments in the EI Mass Spectrum This interactive table lists the expected mass-to-charge ratios (m/z) of major fragments.

| m/z | Identity of Fragment | Fragmentation Pathway |

|---|---|---|

| 216 | [M]⁺ (Molecular Ion) | Ionization of the parent molecule |

| 91 | [C₇H₇]⁺ (Tropylium ion) | Cleavage of the benzyl group (base peak) chemicalbook.comchemicalbook.com |

| 125 | [M - C₇H₇]⁺ | Loss of the benzyl group |

Liquid Chromatography-Mass Spectrometry (LC-MS)nih.govresearchgate.net

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is particularly useful for analyzing polar, thermally labile, or high molecular weight compounds that are not suitable for Gas Chromatography-MS (GC-MS). Using soft ionization techniques like Electrospray Ionization (ESI), LC-MS typically provides the mass of the protonated molecule ([M+H]⁺) or the deprotonated molecule ([M-H]⁻), which helps to confirm the molecular weight with minimal fragmentation. researchgate.net This technique is highly effective for identifying and quantifying phenolic compounds in various matrices and is also used to detect process-related impurities during synthesis. researchgate.netgoogle.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound. Unlike standard mass spectrometry, HRMS provides the high mass accuracy necessary to determine the elemental composition of the molecule from its exact mass. scispace.com For this compound (C₁₃H₁₂O₃), the theoretical exact mass can be calculated with high precision. An HRMS instrument measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the differentiation between compounds with the same nominal mass but different elemental formulas.

This technique is particularly valuable for confirming the identity of a synthesized compound or identifying it within a complex mixture, such as in metabolic or degradation studies. acs.org The high sensitivity and selectivity of HRMS also allow for the detection and identification of trace-level impurities. scispace.com

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₂O₃ |

| Theoretical Exact Mass | 216.07864 u |

| Common Adducts (Electrospray) | [M+H]⁺, [M+Na]⁺, [M-H]⁻ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in this compound. The molecule will absorb infrared radiation at specific frequencies corresponding to the vibrations of its chemical bonds. The resulting IR spectrum provides a unique molecular fingerprint.

The key functional groups in this compound are the hydroxyl (-OH) groups of the diol, the ether (C-O-C) linkage of the benzyloxy group, and the aromatic ring (C=C). The presence of two hydroxyl groups on the catechol ring will typically give rise to a broad absorption band in the high-frequency region of the spectrum due to hydrogen bonding. The aromatic C-H and C=C stretching vibrations, as well as the ether linkage, will also produce characteristic peaks. nih.gov

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic O-H | Stretching (Broad) | 3550 - 3200 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H (in CH₂) | Stretching | 2950 - 2850 |

| Aromatic C=C | Stretching | 1620 - 1580 and 1500 - 1450 |

| Aryl Ether C-O | Asymmetric Stretching | 1275 - 1200 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The aromatic benzene (B151609) ring in this compound is the primary chromophore, which is a part of the molecule that absorbs light. The hydroxyl and benzyloxy groups act as auxochromes, substituents that modify the absorption characteristics of the chromophore.

These auxochromes, being electron-donating groups, typically cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the π → π* transitions of the benzene ring. science-softcon.de The UV-Vis spectrum, usually measured in a solvent like ethanol (B145695) or methanol, will show characteristic absorption maxima (λmax) that can be used for quantitative analysis according to the Beer-Lambert law. The spectrum for this compound is expected to be similar to that of its parent compound, 1,2-benzenediol (catechol), but shifted to longer wavelengths due to the extended conjugation and electronic effects of the benzyloxy group. nist.gov

Table 3: Expected UV-Vis Absorption Data for this compound in Ethanol

| Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π* (Primary Band) | ~220 nm | High |

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for assessing the purity of this compound and for quantifying it in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Detection

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates volatile and thermally stable compounds and then provides mass spectral data for their identification. mdpi.com For the analysis of this compound, the compound may require derivatization (e.g., silylation of the hydroxyl groups) to increase its volatility and thermal stability, although direct analysis is often possible.

In a GC-MS analysis, the compound is separated from impurities based on its boiling point and interactions with the GC column's stationary phase. The retention time is a characteristic property under specific chromatographic conditions. researchgate.net Following separation, the compound is ionized and fragmented in the mass spectrometer. The resulting mass spectrum shows a molecular ion peak corresponding to the compound's molecular weight and a series of fragment ions that form a unique pattern. researchgate.net This fragmentation pattern is crucial for structural confirmation. For instance, a common fragmentation would be the cleavage of the benzyl group (C₇H₇, m/z 91) or the benzyloxy group.

Table 4: Expected GC-MS Fragmentation Data for this compound

| m/z Value | Identity |

|---|---|

| 216 | [M]⁺ (Molecular Ion) |

| 125 | [M - C₇H₇]⁺ (Loss of benzyl radical) |

| 110 | [C₆H₆O₂]⁺ (Catechol moiety) |

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling and Quantification

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity and quantifying non-volatile or thermally labile compounds like this compound. researchgate.net Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (typically a mixture of water/buffer and acetonitrile (B52724) or methanol), is the most common mode for this type of analysis. google.com

Table 5: Hypothetical HPLC Impurity Profile for this compound

| Peak ID | Retention Time (min) | Identity | Area % |

|---|---|---|---|

| 1 | 3.5 | Catechol (Starting Material) | 0.15% |

| 2 | 4.8 | Benzyl Alcohol (By-product) | 0.08% |

| 3 | 9.2 | This compound | 99.65% |

X-ray Diffraction for Solid-State Structure Determination

X-ray Diffraction (XRD), specifically single-crystal X-ray diffraction, is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. This technique is contingent upon the ability to grow a high-quality single crystal of this compound.

Table 6: Data Obtained from a Single-Crystal X-ray Diffraction Analysis

| Parameter | Description |

|---|---|

| Crystal System | The crystal's symmetry class (e.g., Monoclinic, Orthorhombic). |

| Space Group | The specific symmetry group of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal. |

| Atomic Coordinates (x, y, z) | The precise position of each atom within the unit cell. |

| Bond Lengths and Angles | Exact measurements of intramolecular geometry. |

Computational and Theoretical Investigations of 4 Benzyloxy 1,2 Benzenediol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scirp.org It is widely employed to determine molecular stability and reactivity descriptors. researchgate.net For aromatic compounds like 4-(benzyloxy)-1,2-benzenediol, DFT calculations can elucidate the distribution of electron density and predict sites susceptible to electrophilic or nucleophilic attack.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (Egap) is a crucial indicator of chemical reactivity and molecular stability. researchgate.net A smaller energy gap suggests higher reactivity. For instance, studies on similar phenolic compounds have shown that the presence of electron-donating groups can influence these frontier orbitals and, consequently, the molecule's reactivity. nih.gov

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the electrostatic potential on the electron density surface. The MEP helps identify the most active sites in the molecule, with negative potential regions (typically colored red) indicating favorable sites for electrophilic attack, while positive potential areas (blue) are prone to nucleophilic attack. nih.govmdpi.com In the case of this compound, the oxygen atoms of the hydroxyl and ether groups would be expected to show negative potential. nih.gov

Global reactivity descriptors, such as chemical potential (µ), hardness (η), and the global electrophilicity index (ω), can also be calculated to quantify the molecule's reactivity. researchgate.net These quantum chemical parameters provide a theoretical basis for understanding the molecule's chemical behavior. mdpi.com

Table 1: Illustrative Electronic Properties Calculated via DFT for a Related Phenolic Compound (Note: This data is for dinaphthodiospyrol S and serves as an example of typical DFT-derived parameters.)

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.39 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -3.51 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 2.88 | Difference between LUMO and HOMO energies |

Data sourced from a DFT study on dinaphthodiospyrol S. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For this compound, modeling can predict its three-dimensional structure, conformational preferences, and interactions with other molecules.

Molecular Dynamics (MD) simulations, in particular, are a powerful method for studying the physical movements of atoms and molecules over time. cardiff.ac.uk These simulations can provide insights into how this compound might behave in a solution, which is critical for understanding its properties in a biological or chemical system. MD studies are valuable in a wide spectrum of applications, from nanotechnology to pharmaceutical chemistry. cardiff.ac.uk By simulating the compound in an aqueous environment, for example, one can observe the dynamics of its hydrogen bonding with water molecules and its conformational flexibility. While MD simulations on this compound are not specifically reported in the searched literature, the methodology is widely applied. For instance, microsecond-long MD simulations have been used to study how ligands can alter the native structure and flexibility of proteins. cardiff.ac.uk

Molecular modeling has also been effectively used to assign the configuration of diastereomers for related benzyloxy-containing compounds. mdpi.com By calculating dihedral angles and applying principles like the Karplus equation, theoretical models can predict NMR coupling constants that align with experimental data, thereby confirming molecular structures. mdpi.com Such an approach could be used to study the rotational freedom around the ether linkage in this compound and the orientation of the benzyl (B1604629) group relative to the catechol ring.

In Silico Prediction of Spectroscopic Parameters

Computational methods, primarily DFT, are frequently used to predict spectroscopic data, which can be invaluable for interpreting experimental results. In silico calculations can generate theoretical vibrational (Infrared and Raman) spectra.

The process involves optimizing the molecular geometry to find a stable energy minimum, followed by calculations of the vibrational frequencies at that geometry. nih.gov The resulting theoretical spectrum can be compared with experimental data. Often, calculated frequencies are scaled by a specific factor to correct for approximations in the computational method and anharmonicity, leading to good agreement with experimental values. mdpi.com This comparison helps in the definitive assignment of vibrational bands to specific functional groups and bond movements within the molecule. For a compound like this compound, this would allow for the assignment of stretching and bending modes for the O-H, C-O, C=C aromatic, and C-H bonds.

Table 2: Example Comparison of Experimental and Calculated Vibrational Frequencies for a Chalcone (Note: This data is for 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one and illustrates the correlation between computed and observed spectral data.)

| Vibrational Mode | Experimental FT-IR (cm-1) | Calculated FT-IR (cm-1) |

|---|---|---|

| O-H stretch | ~3200-3400 | 3787 |

| C=O stretch | 1648 | 1700 |

| C=C aromatic stretch | 1599 | 1649 |

Data sourced from a DFT study on 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one. mdpi.com

Beyond vibrational spectroscopy, computational methods can also aid in the interpretation of Nuclear Magnetic Resonance (NMR) spectra and mass spectrometry (MS) data, contributing to the structural elucidation of a compound and its potential process-related impurities.

Quantum Chemical Approaches to Structure-Property Relationships

Quantum chemical methods provide a fundamental framework for establishing relationships between a molecule's electronic structure and its macroscopic properties. biorxiv.org By calculating a variety of electronic descriptors, these approaches can predict and rationalize the chemical behavior and potential applications of compounds like this compound.

The goal of these studies is to create a link between the calculated atomic and molecular properties and a compound's activity. For instance, the electronic properties calculated with DFT, such as HOMO-LUMO energies and MEP maps, directly relate to the molecule's reactivity in chemical reactions. scirp.orgnih.gov The distribution of charge and the location of frontier orbitals can explain why a molecule reacts at a specific site, providing a basis for understanding reaction mechanisms.

Furthermore, quantum chemistry is essential for building Quantitative Structure-Activity Relationship (QSAR) models. biorxiv.org In QSAR, statistical models are created that correlate variations in the chemical structure of a group of molecules with changes in their measured biological activity or chemical property. Quantum chemical descriptors—such as dipole moment, polarizability, atomic charges, and orbital energies—are often key parameters in these models. researchgate.net While no specific QSAR studies for this compound were found, the principles would apply. By calculating these descriptors for a series of related benzenediol derivatives, one could potentially develop a model to predict their properties, guiding the design of new molecules with enhanced characteristics. The reliability of modern DFT is known to depend on the specific chemical composition and atomic configuration, underscoring the importance of consistent and comprehensive datasets for developing these relationships. researchgate.net

Reactivity and Mechanistic Studies of 4 Benzyloxy 1,2 Benzenediol

Electrochemical Behavior and Redox Mechanisms

The electrochemical characteristics of 4-(Benzyloxy)-1,2-benzenediol are primarily defined by the catechol moiety, which is a well-known electroactive functional group. The presence of the electron-donating benzyloxy group at the 4-position modulates the redox properties of the catechol ring.

Studies on catechol and its derivatives using techniques like Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) provide a framework for understanding the electrochemical behavior of this compound. In general, catechols exhibit a quasi-reversible electrochemical response in aqueous solutions. sid.irsemanticscholar.org

The cyclic voltammogram for a catechol compound typically shows one anodic peak (oxidation) on the forward scan and a corresponding cathodic peak (reduction) on the reverse scan. sid.irresearchgate.net This pair of peaks corresponds to the oxidation of the catechol to its corresponding o-quinone and the subsequent reduction of the o-quinone back to the catechol form. semanticscholar.orgresearchgate.net The stability of the generated o-quinone is a critical factor; a peak current ratio (Ipc/Ipa) close to unity suggests that the o-quinone is stable under the experimental conditions. sid.ir For many catechols, this process involves the transfer of two electrons and two protons. researchgate.net

DPV is a sensitive technique used for quantitative analysis. For catechol derivatives, DPV typically shows a well-defined oxidation peak, the height of which is proportional to the concentration of the compound in the solution.

Table 1: Typical Electrochemical Parameters for Catechol Derivatives

| Parameter | Technique | Typical Observation | Significance |

| Anodic Peak Potential (Epa) | CV / DPV | Potential at which oxidation occurs | Indicates the ease of oxidation; influenced by substituents. |

| Cathodic Peak Potential (Epc) | CV | Potential at which reduction occurs | Related to the stability and reactivity of the oxidized species. |

| Peak Separation (ΔEp = Epa - Epc) | CV | ~59/n mV for a reversible process (n=electrons) | Provides information on the electron transfer kinetics. For catechols, this is often greater than the ideal value, indicating quasi-reversible kinetics. |

| Peak Current Ratio (Ipc/Ipa) | CV | Close to 1 for stable products | Indicates the stability of the electrochemically generated o-quinone. A ratio less than 1 suggests follow-up chemical reactions. semanticscholar.org |

The core electrochemical reaction for this compound is the oxidation of the 1,2-dihydroxybenzene moiety to a 4-benzyloxy-1,2-benzoquinone. This is a two-electron transfer process. sid.ir The benzyloxy group (-OCH2C6H5) attached to the catechol ring at the 4-position acts as an electron-donating group. This substituent increases the electron density on the aromatic ring, which is expected to lower the oxidation potential compared to unsubstituted catechol. A lower oxidation potential signifies that the molecule can be oxidized more easily.

The electrochemically generated o-quinones are highly reactive electrophiles. They can participate in subsequent chemical reactions, such as Michael addition reactions, if suitable nucleophiles are present in the solution. sid.irresearchgate.net This follow-up reaction is classified as an EC mechanism (Electron transfer followed by a Chemical reaction). sid.ir

In voltammetric experiments, the rate of the electrochemical reaction can be limited by the rate at which the electroactive species travels from the bulk solution to the electrode surface (mass transport) or by the rate of the electron transfer at the surface itself (kinetics). When mass transport is the rate-limiting step, the process is said to be diffusion-controlled.

For catechol derivatives, electrochemical processes are typically diffusion-controlled. This is experimentally verified by examining the relationship between the peak current (Ip) and the scan rate (ν) in cyclic voltammetry. In a diffusion-controlled system, the anodic peak current (Ipa) is directly proportional to the square root of the scan rate (ν1/2). semanticscholar.orgresearchgate.net A plot of Ipa versus ν1/2 will yield a straight line passing through the origin, confirming that the oxidation of the catechol derivative is governed by diffusion.

Photochemical Reactions and Photodegradation Pathways

Direct experimental data on the photochemical reactions of this compound are not extensively documented. However, plausible degradation pathways can be inferred from studies on related phenolic compounds. The photodegradation of phenolic derivatives in aqueous solutions often involves advanced oxidation processes (AOPs) driven by highly reactive species, particularly hydroxyl radicals (•OH). nih.gov

One potential pathway for this compound under UV irradiation, especially in the presence of photosensitizers like Fe(III), would be the generation of hydroxyl radicals. nih.govresearchgate.net These radicals can attack the aromatic ring, leading to hydroxylation and potentially ring-opening, resulting in the mineralization of the compound. Studies on 4-tert-octylphenol have shown that photodegradation can proceed through the formation of a catechol derivative as an intermediate. nih.gov

Enzymatic Biotransformations and In Vitro Metabolic Pathways

This compound, as a xenobiotic compound, is subject to enzymatic biotransformation in biological systems. In vitro metabolic studies on compounds with similar structures, such as other ethers and polyphenols, suggest several potential metabolic pathways. nih.govnih.gov These can include Phase I reactions (oxidation, reduction, hydrolysis) and Phase II reactions (conjugation).

For this compound, a likely Phase I metabolic reaction is O-dealkylation, specifically O-debenzylation, catalyzed by cytochrome P450 enzymes. wur.nl This would cleave the ether bond, releasing toluene (B28343) and forming 1,2,4-trihydroxybenzene. The catechol hydroxyl groups are also susceptible to Phase II conjugation reactions, such as glucuronidation or sulfation, to increase water solubility and facilitate excretion.

A significant biotransformation pathway for catechol-containing compounds, particularly within the gut microbiome, is dehydroxylation. nih.govnih.gov This reaction involves the specific removal of a hydroxyl group from the catechol ring. This transformation is carried out by specialized, molybdenum-dependent enzymes known as catechol dehydroxylases, found in anaerobic gut bacteria such as Eggerthella lenta and Gordonibacter species. nih.govacs.orgresearchgate.net

The mechanism typically involves the regioselective removal of the para-hydroxyl group relative to the other hydroxyl group. acs.org In the case of this compound, the enzyme would target the hydroxyl group at the C-1 position, replacing it with a hydrogen atom. This biotransformation would convert this compound into 3-(Benzyloxy)phenol. This dehydroxylation is a central chemical transformation in the microbial metabolism of a wide range of dietary and host-derived catechols. nih.govnih.gov The enzymes responsible are often part of a larger gene cluster and are crucial for enabling gut bacteria to utilize catechols in their metabolism. acs.orgharvard.edu

Table 2: Key Bacterial Genera in Catechol Dehydroxylation

| Bacterial Genus | Enzyme Type | Key Characteristics | Substrate Examples |

| Eggerthella | Molybdenum-dependent dehydroxylase | Found in human gut; enables use of catechols as electron acceptors. nih.gov | Dopamine, (+)-Catechin nih.gov |

| Gordonibacter | Molybdenum-dependent dehydroxylase | Found in human gut; involved in metabolism of dietary polyphenols. acs.org | Hydrocaffeic acid, Ellagic acid nih.govharvard.edu |

Laccase-Mediated Transformations

Laccases (benzenediol:oxygen oxidoreductases) are a class of multi-copper-containing enzymes that catalyze the one-electron oxidation of a wide range of phenolic and non-phenolic compounds, with the concomitant reduction of molecular oxygen to water. While specific studies on the laccase-mediated transformation of this compound are not extensively documented in publicly available research, the reactivity of its core catechol structure provides a strong basis for predicting its enzymatic transformation.

The catalytic cycle of laccase involves the removal of a hydrogen atom from a hydroxyl group of the substrate, leading to the formation of a phenoxy radical. In the case of this compound, the initial oxidation would occur at one of the hydroxyl groups of the catechol moiety. This process is mediated by the Type 1 copper center in the laccase active site, which accepts an electron from the substrate. The electron is then transferred through a histidine-cysteine-histidine triad to the trinuclear copper cluster (Type 2 and Type 3 copper centers), where the reduction of oxygen to water takes place.

The resulting phenoxy radical of this compound is a highly reactive intermediate. Due to resonance stabilization, the unpaired electron can be delocalized over the aromatic ring. This radical can then undergo several transformation pathways:

Polymerization: The phenoxy radicals can couple with each other in a non-enzymatic process to form dimers, trimers, and higher oligomers or polymers. This is a common outcome of laccase-mediated reactions with phenolic substrates.

Intramolecular Rearrangement: The radical may undergo internal rearrangements, potentially leading to the formation of quinonoid structures.

Ring Opening: In some instances, laccase-catalyzed oxidation of catechols can lead to the cleavage of the aromatic ring. This typically involves the attack of molecular oxygen on the radical species.

Cross-Coupling: If other nucleophilic molecules are present in the reaction medium, the phenoxy radical can react with them, leading to the formation of new cross-coupled products.

The presence of the benzyloxy group at the 4-position is expected to influence the reactivity of the molecule. This bulky group may sterically hinder the access of the substrate to the enzyme's active site, potentially affecting the rate of oxidation compared to unsubstituted catechol. Furthermore, the electron-donating nature of the benzyloxy group could influence the redox potential of the molecule, making it more susceptible to oxidation.

Radical Scavenging and Antioxidant Mechanisms at the Molecular Level

The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them. This compound, possessing a catechol structure, is anticipated to be an effective radical scavenger. The key mechanisms underlying its antioxidant activity are Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT).

In the Hydrogen Atom Transfer (HAT) mechanism, the phenolic antioxidant (ArOH) donates a hydrogen atom to a radical (R•), forming a stable phenoxy radical (ArO•) and neutralizing the initial radical (RH).

ArOH + R• → ArO• + RH

The stability of the resulting phenoxy radical is crucial for the antioxidant efficacy. In this compound, the phenoxy radical is stabilized by resonance, with the unpaired electron delocalized across the aromatic ring and the second hydroxyl group. The presence of the benzyloxy group may further contribute to this stabilization through its electronic effects.

In the Single Electron Transfer followed by Proton Transfer (SET-PT) mechanism, the antioxidant first donates an electron to the radical, forming a radical cation (ArOH•+) and an anion (R-). This is followed by the transfer of a proton to the anion.

ArOH + R• → ArOH•+ + R- ArOH•+ → ArO• + H+

The catechol moiety of this compound is particularly effective in radical scavenging due to its ability to form a stable ortho-semiquinone radical upon hydrogen or electron donation. This stability is enhanced by the potential for intramolecular hydrogen bonding in the resulting radical.

Role in Cellular Redox Systems

While specific studies on the direct role of this compound in cellular redox systems are limited, its structural similarity to other catecholic compounds allows for informed predictions. Cellular redox homeostasis is maintained by a complex network of enzymatic and non-enzymatic antioxidants. Compounds with catechol structures can interact with this system in several ways.

Furthermore, some phenolic compounds can influence the activity of cellular antioxidant enzymes. For instance, they may upregulate the expression of enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), which are key players in the detoxification of ROS. It is plausible that this compound could exert similar effects, thereby contributing to the cellular antioxidant defense system.

The interaction of this compound with cellular redox systems is also likely to involve its oxidation to a quinone. These quinones can be redox-active and may participate in redox cycling, which could have either protective or detrimental effects depending on the cellular context.

Reaction Kinetics and Thermodynamic Analysis of Transformations

Reaction Kinetics: The rate of a chemical reaction is influenced by factors such as the concentration of reactants, temperature, and the presence of catalysts. For the laccase-mediated oxidation of this compound, the reaction rate would be expected to follow Michaelis-Menten kinetics, where the rate is dependent on the substrate concentration and the enzyme's catalytic efficiency (kcat/Km).

The rate of radical scavenging by this compound would depend on the bond dissociation enthalpy (BDE) of the O-H bonds in the catechol moiety. A lower BDE facilitates easier hydrogen atom donation, leading to a faster scavenging rate. The presence of the benzyloxy group may influence the BDE through its electronic effects on the aromatic ring.

The key thermodynamic parameters for evaluating the HAT mechanism are the Bond Dissociation Enthalpy (BDE), Ionization Potential (IP) for the SET-PT mechanism, and Proton Dissociation Enthalpy (PDE). The relative values of these parameters determine the preferred antioxidant mechanism.

| Kinetic and Thermodynamic Parameters in Antioxidant Mechanisms | Description |

| Reaction Rate (k) | The speed at which a chemical reaction proceeds. For radical scavenging, it is influenced by the concentration of the antioxidant and the radical species. |

| Michaelis-Menten Kinetics (Vmax, Km) | Describes the kinetics of enzyme-catalyzed reactions. Vmax is the maximum reaction rate, and Km is the substrate concentration at half of Vmax. |

| Bond Dissociation Enthalpy (BDE) | The enthalpy change required to break a bond homolytically. A lower O-H BDE in the catechol moiety favors the Hydrogen Atom Transfer (HAT) mechanism. |

| Ionization Potential (IP) | The energy required to remove an electron from a molecule. A lower IP favors the initial step of the Single Electron Transfer-Proton Transfer (SET-PT) mechanism. |

| Proton Dissociation Enthalpy (PDE) | The enthalpy change associated with the deprotonation of the radical cation in the SET-PT mechanism. |

| Gibbs Free Energy Change (ΔG) | The measure of the spontaneity of a reaction. A negative ΔG indicates a thermodynamically favorable process. |

Biological and Biochemical Interactions of 4 Benzyloxy 1,2 Benzenediol Molecular and Cellular Level, Non Clinical

Interaction with Biological Macromolecules and Enzymes

The interaction of 4-(Benzyloxy)-1,2-benzenediol with biological macromolecules is a critical determinant of its cellular effects. At the molecular level, its distinct structural features—a catechol (1,2-benzenediol) ring and a benzyloxy substituent—enable it to engage with various biological targets, most notably enzyme systems and components of intracellular signaling pathways.

FtsZ Inhibition: The Filamentous temperature-sensitive mutant Z (FtsZ) protein is a key prokaryotic cytoskeletal protein and a homolog of eukaryotic tubulin. frontiersin.org It is essential for bacterial cell division, where it polymerizes at the mid-cell to form the Z-ring, a contractile structure that initiates cytokinesis. patsnap.com The inhibition of FtsZ function prevents Z-ring formation, leading to a failure of cell division, which results in the elongation of bacteria into long filaments and eventual cell death. patsnap.comresearchgate.net This makes FtsZ a prime target for the development of new antibacterial agents. frontiersin.orgnih.gov

Small-molecule inhibitors of FtsZ often act by disrupting the protein's polymerization dynamics or its GTPase activity. nih.govresearchgate.net Many such inhibitors bind to specific pockets on the FtsZ protein, such as the nucleotide-binding domain (NBD) or the inter-domain cleft (IDC). frontiersin.org The IDC is considered a particularly promising target because it has less structural similarity to eukaryotic tubulin, potentially reducing toxicity to human cells. frontiersin.org While direct inhibitory studies of this compound on FtsZ are not extensively documented, compounds with similar structural motifs are known to possess antibacterial properties, and the resulting cellular morphology (discussed in section 6.2.2) is consistent with FtsZ inhibition.

Acetylcholinesterase Inhibition: Acetylcholinesterase (AChE) is a crucial enzyme in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine, thereby terminating synaptic transmission. The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, a mechanism utilized in the treatment of conditions like Alzheimer's disease. tandfonline.com

The benzyloxy moiety present in this compound is a feature found in various known enzyme inhibitors. Studies on related compounds have demonstrated that the inclusion of benzyl (B1604629) or benzyloxy groups can confer significant inhibitory activity against cholinesterases. For instance, a series of benzyloxy ortho/para-substituted chalcones were evaluated as inhibitors of human monoamine oxidases, with some showing high potency. nih.gov In the context of cholinesterase, hybrid molecules combining α-lipoic acid with benzyl piperazine showed effective inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Specifically, the compound ALA-1-(3-methylbenzyl)piperazine was identified as a potent dual inhibitor. Similarly, certain 2-benzoylhydrazine-1-carboxamides have been designed as dual inhibitors of AChE and BChE, with some demonstrating inhibitory activity comparable to the drug rivastigmine. nih.gov

These findings suggest that the structural architecture of this compound, particularly the benzyloxy group, provides a basis for potential interaction with and inhibition of acetylcholinesterase.

| Compound Class | Specific Compound Example | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| α-Lipoic Acid-Benzyl Piperazine Hybrid | ALA-1-(3-methylbenzyl)piperazine | AChE | 30.31 ± 0.64 | |

| α-Lipoic Acid-Benzyl Piperazine Hybrid | ALA-1-(3-methylbenzyl)piperazine | BChE | 2.3 ± 0.7 | |

| N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | General Class | AChE | 27.0–106.8 | nih.gov |

| N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | General Class | BChE | 58.0–277.5 | nih.gov |

The PI3K/AKT signaling pathway is a central regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many diseases, including cancer. The kinase Akt (also known as Protein Kinase B) is a key node in this pathway, and its phosphorylation leads to its activation and the subsequent phosphorylation of downstream targets that drive these cellular functions. researchgate.net

Hydroxylated benzene (B151609) derivatives, particularly those with a catechol structure like this compound, have been shown to modulate the AKT pathway. Research on hydroquinone (benzene-1,4-diol), a benzene metabolite, demonstrated that it could block the phosphorylation of Akt on both Thr-308 and Ser-473 residues in macrophage-like cells, thereby inhibiting its activation. nih.gov

Furthermore, a study on hydroxytyrosol, or 4-(2-Hydroxyethyl)-1,2-benzenediol, which shares the same catechol core, revealed a profound inhibitory effect on the PI3K/AKT pathway in Jurkat cells. nih.gov The incorporation of hydroxytyrosol into these cells led to a significant decrease in PI3K activity, preventing the phosphorylation and activation of AKT. This modulation resulted in decreased cell proliferation and survival. nih.gov These findings strongly suggest that the 1,2-benzenediol moiety is a key pharmacophore for interaction with and inhibition of the PI3K/AKT signaling cascade.

Cellular Response Studies in In Vitro Models

The interactions of this compound at the molecular level translate into observable effects on cellular behavior. In vitro studies using cell culture models are essential for characterizing these responses, particularly concerning cell viability, movement, and morphology.

Cell Proliferation: The control of cell proliferation is a fundamental biological process, and its disruption is a hallmark of cancer. Consequently, compounds that can inhibit the proliferation of cancer cells are of significant therapeutic interest. The benzyloxy structural motif has been incorporated into various molecules demonstrating potent antiproliferative activity.

A notable example is the synthetic compound 3',4'-dibenzyloxyflavonol, which features a dibenzyloxy substitution on a flavonoid core that mimics a catechol structure. This compound exhibited potent cytotoxicity against a panel of human leukemia cells, with an IC₅₀ value of 0.8 ± 0.1 μM for HL-60 cells. nih.gov This activity was approximately 60-fold greater than that of the naturally occurring parent flavonol, quercetin, highlighting the significant contribution of the benzyloxy groups. nih.gov The compound was found to induce S-phase cell cycle arrest and apoptosis. nih.gov Similarly, studies on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have identified derivatives with submicromolar antiproliferative activity in pancreatic cancer cell lines. nih.gov

| Compound | Cell Line | Activity (IC₅₀ / GI₅₀) | Reference |

|---|---|---|---|

| 3',4'-Dibenzyloxyflavonol | HL-60 (Leukemia) | 0.8 ± 0.1 µM | nih.gov |

| 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide | A549 (Lung Cancer) | 45.5 µg/mL | waocp.orgwaocp.org |

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones (Derivative 3h) | Cancer Cell Panel | GI₅₀: 22-31 nM (class) | mdpi.com |

Cell Migration and Invasion: Cell migration and invasion are fundamental processes involved in physiological events like wound healing and pathological conditions such as cancer metastasis. nih.gov Assays like the scratch-wound healing assay and the Boyden chamber (transwell) assay are commonly used to evaluate the ability of compounds to inhibit these processes. nih.govdovepress.com Studies on paeonol, another phenolic compound, have shown that it can effectively inhibit the migration and invasion of pancreatic cancer cells, often by modulating pathways like the TGF-β1/Smad signaling pathway. dovepress.com Given the established role of the AKT pathway (which can be modulated by benzenediol compounds) in cell motility, it is plausible that this compound could similarly impact cell migration and invasion.

As introduced in section 6.1.1, the FtsZ protein is critical for bacterial cell division. The direct consequence of FtsZ inhibition is a distinct and observable change in bacterial morphology. When the function of the FtsZ ring is disrupted, the bacterial cell continues to grow in length but cannot divide, resulting in the formation of long, filamentous cells. researchgate.netnih.gov This filamentous phenotype is a hallmark of compounds that interfere with bacterial cytokinesis by targeting FtsZ. nih.gov Therefore, observing cell elongation and filamentation in bacteria treated with a compound like this compound would provide strong evidence that its mechanism of action involves the inhibition of the cell division machinery, with FtsZ being the most probable target.

Structure-Activity Relationship (SAR) Studies for Biological Activity

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule correlates with its biological activity. For this compound, SAR analysis focuses on the contributions of the catechol (1,2-benzenediol) nucleus and the benzyloxy substituent.

The catechol moiety is a well-known structural feature in many biologically active compounds. Its two adjacent hydroxyl groups are crucial for antioxidant activity and can participate in metal chelation and interactions with enzyme active sites. nih.govresearchgate.net Studies on various phenolic compounds have consistently shown that the presence of an ortho-dihydroxyl (catechol) group confers superior bioactivity compared to mono-hydroxyl or meta-dihydroxyl arrangements. nih.govresearchgate.net

Impact of Substituent Modifications on Bioactivity Profiles

While direct structure-activity relationship (SAR) studies on this compound are not extensively documented, research on structurally related 4-substituted catechols and resorcinols provides significant insights. These studies often focus on the inhibition of tyrosinase, a key enzyme in melanin synthesis. The 4-substituted resorcinol skeleton, in particular, has been identified as a potent pharmacophore for tyrosinase inhibition mdpi.comnih.govelsevierpure.com.

The nature of the substituent at the 4-position of the benzenediol ring is critical for biological activity. Research on a series of 4-substituted resorcinol derivatives has demonstrated that this position can accommodate various groups, influencing the compound's inhibitory potency against enzymes like tyrosinase nih.govacs.org. For instance, in studies of urolithin derivatives, which contain a resorcinol moiety, modifications around the core structure significantly impacted tyrosinase inhibition mdpi.com. Similarly, a quantitative structure-activity relationship (QSAR) analysis of 23 different catechol derivatives found that their ability to stimulate Nerve Growth Factor (NGF) synthesis was highly correlated with their oxidation potential, a property directly influenced by substituents on the catechol ring nih.gov.

Key findings from related compounds suggest a clear relationship between the structural features on and around the benzenediol ring and the resulting bioactivity.

Table 1: Bioactivity of Structurally Related 4-Substituted Benzenediol Derivatives

| Compound Class | Modification | Impact on Bioactivity (Tyrosinase Inhibition) | Reference |

|---|---|---|---|

| Urolithin Derivatives | 4-substituted resorcinol moiety | Potent inhibition, greater than kojic acid. | mdpi.com |

| Flavonoids & Stilbenes | 4-substituted resorcinol skeleton | Potent competitive inhibition. | nih.govelsevierpure.com |

| 4-n-Butylresorcinol | n-butyl group at position 4 | Strong direct inhibition of tyrosinase activity. | jst.go.jp |

This table is interactive. Users can sort and filter the data based on the compound class and impact.

These findings collectively suggest that both the benzyloxy group of this compound and any further modifications to the catechol ring would likely have a profound impact on its biological activity profile. The ether linkage at the 4-position is a key determinant, and altering the benzyl group itself—for example, by adding substituents to its phenyl ring—could further modulate this activity.

In Vitro Metabolism and Biotransformation by Biological Systems

The in vitro metabolism of this compound is anticipated to proceed along two primary pathways, targeting its two main structural motifs: the catechol ring and the benzyl ether linkage.

The catechol moiety is a well-known substrate for Phase II metabolic enzymes. Based on studies of other catechols, the primary biotransformation pathways include O-methylation, glucuronidation, and sulfation. The enzyme Catechol-O-methyltransferase (COMT) would likely methylate one of the hydroxyl groups. Furthermore, UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) would conjugate glucuronic acid and sulfate groups, respectively, to the hydroxyls, increasing water solubility and facilitating excretion. Studies on 4-t-butylcatechol, for example, confirm that its primary metabolites are sulfate and glucuronide conjugates, along with a mono-O-methylated form nih.gov.

The benzyl ether linkage can undergo oxidative cleavage. This metabolic process, often mediated by cytochrome P450 enzymes, would cleave the ether bond to release the catechol and a corresponding benzyl derivative, which would be further metabolized. While often requiring harsh chemical conditions for cleavage in organic synthesis, enzymatic systems in biological environments can facilitate this reaction organic-chemistry.orgnih.govyoutube.com.

Table 2: Predicted In Vitro Metabolic Pathways for this compound

| Structural Moiety | Metabolic Pathway | Key Enzymes | Resulting Products |

|---|---|---|---|

| Catechol | O-methylation | Catechol-O-methyltransferase (COMT) | Monomethylated ethers |

| Catechol | Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Glucuronide conjugates |

| Catechol | Sulfation | Sulfotransferases (SULTs) | Sulfate conjugates |

This table summarizes the likely metabolic transformations based on the compound's chemical structure.

Pre-clinical in vivo studies on metabolism and biodistribution in animal models

Specific preclinical in vivo studies on the metabolism and biodistribution of this compound have not been identified in the reviewed literature. However, data from animal studies on structurally similar compounds, particularly other 4-substituted catechols, can provide a predictive framework for its likely pharmacokinetic profile.

A study on 4-t-butylcatechol in male Fischer 344 rats and B6C3F(1) mice provides a relevant analogue for the in vivo fate of the catechol portion of the molecule nih.gov. In this study, orally and dermally administered 4-t-butylcatechol was well-absorbed, rapidly metabolized, and quickly excreted, with urine being the primary route of elimination nih.gov. The metabolites found in the urine were polar conjugates, predominantly sulfate conjugates, with smaller amounts of glucuronides and a mono-O-methylated metabolite nih.gov. This suggests that this compound, if absorbed, would likely undergo extensive Phase II metabolism followed by rapid renal clearance.

The biodistribution would be influenced by the lipophilicity of the parent compound and the hydrophilicity of its metabolites. The benzyloxy group would initially impart more lipophilic character compared to an unsubstituted catechol, potentially leading to broader distribution into tissues. However, following metabolism into polar glucuronide and sulfate conjugates, these metabolites would be confined mainly to the circulation and efficiently eliminated by the kidneys nih.gov.

Table 3: Summary of In Vivo Findings for the Analogue Compound 4-t-Butylcatechol in Rats and Mice nih.gov

| Parameter | Finding |

|---|---|

| Absorption | Well-absorbed after oral and dermal administration. |

| Metabolism | Rapid and extensive. |

| Primary Metabolites | Sulfate conjugates, glucuronide conjugates, mono-O-methylated TBC. |

| Excretion Route | Primarily in urine. |

This table presents key pharmacokinetic data from an in vivo study of a structurally related catechol compound.